4-fluoro-3-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S2/c1-13-5-3-4-6-17(13)19-23-20-25(24-19)15(12-28-20)9-10-22-29(26,27)16-7-8-18(21)14(2)11-16/h3-8,11-12,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRFQSSVXFBDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC(=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-fluoro-3-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 443.5 g/mol. The structure includes a thiazole ring fused with a triazole moiety, which is known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazole have been shown to induce apoptosis in cancer cell lines such as MCF-7 and Bel-7402. The mechanism is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 17.1 ± 1.1 | Apoptosis induction |
| Compound B | Bel-7402 | 22.8 ± 2.0 | Cell cycle arrest |
| 4-Fluoro... | MCF-7 | TBD | TBD |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that thiazole derivatives possess activity against various bacterial strains, including those resistant to conventional antibiotics. The specific mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Table 2: Antimicrobial Activity
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, the compound has been reported to possess anti-inflammatory properties. The thiazolo-triazole structure may inhibit inflammatory mediators such as TNF-alpha and IL-6, contributing to its therapeutic potential in inflammatory diseases .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various thiazole-triazole derivatives on human cancer cell lines. The results indicated that modifications in the side chains could enhance cytotoxicity significantly.
- Animal Models : In vivo studies demonstrated that compounds similar to this compound showed reduced tumor growth in xenograft models compared to control groups.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Methods include:
- Condensation Reactions : Combining thiazole derivatives with triazole precursors.
- Functionalization : Introducing the sulfonamide group through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit considerable antimicrobial properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazoles have shown efficacy against various bacterial strains. A study demonstrated that similar compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer potential. Thiazole derivatives have been reported to induce apoptosis in cancer cell lines. In particular, the presence of the triazole ring enhances the compound's ability to interact with biological targets involved in cancer proliferation pathways. Case studies have shown that modifications to the thiazole structure can lead to increased potency against specific cancer types .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Fluoro-3-methyl-N-(...) | MCF-7 (Breast Cancer) | 5.4 | Apoptosis induction |
| 4-Fluoro-3-methyl-N-(...) | A549 (Lung Cancer) | 7.8 | Cell cycle arrest |
Agricultural Applications
Pesticidal Activity
The thiazole ring is known for its insecticidal properties. Compounds similar to 4-fluoro-3-methyl-N-(...) have been evaluated for their effectiveness as pesticides. Field studies have shown that these compounds can effectively control pest populations while minimizing harm to beneficial insects .
| Target Pest | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Whiteflies | 150 | 90 |
Material Science
Polymer Chemistry
The sulfonamide group in this compound allows it to act as a potential monomer for polymer synthesis. Research has focused on incorporating such compounds into polymer matrices to enhance their thermal stability and mechanical properties. Preliminary results indicate that polymers derived from sulfonamide compounds exhibit improved resistance to thermal degradation compared to conventional polymers .
Synthesis and Characterization
The synthesis of 4-fluoro-3-methyl-N-(...) typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the formation of the thiazole ring followed by the introduction of the triazole moiety through cyclization reactions.
Synthesis Overview
-
Formation of Thiazole Intermediate:
- Reactants: o-tolyl isothiocyanate and appropriate amines.
- Conditions: Heating under reflux in a suitable solvent.
-
Cyclization to Triazole:
- Reactants: Thiazole intermediate and azides.
- Conditions: Use of copper catalysts under mild conditions.
-
Final Sulfonamide Formation:
- Reactants: The final triazole product and sulfonyl chloride.
- Conditions: Reaction in an organic solvent under controlled temperatures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide and fluorine substituents are prime targets for nucleophilic substitution:
-
Fluorine displacement : The electron-withdrawing nature of the sulfonamide group activates the adjacent fluorine atom on the benzene ring for substitution. Under basic conditions (e.g., K₂CO₃ in DMF), nucleophiles like amines or thiols can replace the fluorine atom:
Reported yields for analogous fluorinated sulfonamides range from 60–85% depending on the nucleophile and reaction time.
-
Sulfonamide reactivity : The –SO₂NH– group can undergo alkylation or acylation at the nitrogen atom. For example, reaction with methyl iodide in the presence of NaH yields the N-methylated derivative, enhancing lipophilicity .
Oxidation and Cyclization Pathways
The thiazolo-triazole core participates in oxidative cyclization, as demonstrated in studies on structurally similar compounds:
-
Disulfide formation : Deprotection of thiol-protected intermediates (e.g., using trifluoromethanesulfonic acid) followed by oxidation with DMSO forms disulfide bridges. Subsequent heating (100°C) induces intramolecular cyclization to form fused tricyclic systems (e.g., benzo thiazolo[2,3-c] triazoles) :
Reaction Step Conditions Yield (%) Thiol deprotection TfOH, CH₂Cl₂, 4 h 85–92 Disulfide oxidation DMSO, RT, 4 h 70–80 Cyclization 100°C, 12 h 65–75 -
Mechanistic insight : Electron-withdrawing groups (e.g., –NO₂) accelerate cyclization by stabilizing the transition state, while electron-donating groups (e.g., –OCH₃) slow the process .
Hydrolysis of the Sulfonamide Group
Under acidic or basic conditions, the sulfonamide bond can hydrolyze:
-
Acidic hydrolysis (6M HCl, reflux): Cleaves the S–N bond to yield 4-fluoro-3-methylbenzenesulfonic acid and the corresponding amine:
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Basic hydrolysis (NaOH, ethanol/water): Produces sulfonate salts and free amines, with reaction times varying from 4–8 hours .
Electrophilic Aromatic Substitution
The o-tolyl and benzenesulfonamide moieties undergo electrophilic substitution:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the o-tolyl ring. Selectivity is influenced by steric hindrance from the methyl group.
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Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups to the benzene ring, enhancing water solubility. Reaction temperatures above 80°C are required for complete conversion.
Functionalization of the Triazole Ring
The 1,2,4-triazole component supports regioselective modifications:
-
Alkylation : Treatment with alkyl halides (e.g., ethyl bromide) in acetonitrile substitutes the triazole N–H proton, forming N-alkyl derivatives. Yields exceed 90% with catalytic KI .
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Coordination chemistry : The triazole nitrogen atoms can act as ligands for transition metals (e.g., Cu(II), Zn(II)), forming complexes with potential catalytic or bioactive properties .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable the introduction of aryl/heteroaryl groups to the thiazole ring:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s properties, we compare it with structurally related thiazolo[3,2-b][1,2,4]triazole and sulfonamide derivatives reported in the literature.
Table 1: Structural and Spectral Comparison
Key Comparative Insights
Structural Complexity : The target compound’s ethyl-linked sulfonamide distinguishes it from simpler aryl-substituted analogs (e.g., 5b, 7b). This linkage may enhance conformational flexibility and bioavailability compared to rigid analogs .
The electron-withdrawing fluorine on the benzenesulfonamide contrasts with electron-donating groups (e.g., methoxy in 8b ), which could alter target-binding kinetics .
Spectral Signatures :
- The sulfonamide’s S=O stretching (~1150 cm⁻¹) and NH vibrations (~3300 cm⁻¹) align with triazole-thione derivatives , but differ from carboxamide-containing analogs (C=O at ~1660 cm⁻¹) .
- 1H NMR signals for the o-tolyl methyl group (δ ~2.5 ppm) and sulfonamide NH (δ ~10–12 ppm) are unique identifiers .
Synthetic Challenges :
- Unlike compounds synthesized via direct cyclocondensation (e.g., 5b ), the target compound likely requires multi-step sulfonylation and alkylation, reducing yield (e.g., 21% for 7b vs. 85% for 8b ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
